molecular formula C17H24O4 B1247011 Octyl caffeate CAS No. 478392-41-5

Octyl caffeate

Katalognummer: B1247011
CAS-Nummer: 478392-41-5
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: RXIINIWPQBLXAP-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potent antioxidant and iNOS inhibitor (IC50 = 50 μM). Inhibits iron-catalyzed lipid peroxidation in vivo (IC50 = 1 μM). Suppresses activation of c-Jun-N-terminal kinase and extracellular signal-regulated kinase (IC50 = 50 μM). Chemopreventative agent. Orally active. Active in vivo and in vitro.

Wissenschaftliche Forschungsanwendungen

  • Crystal Packing and Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds demonstrate unique molecular interactions, such as N⋯π and O⋯π interactions, and hydrogen bonding. These interactions contribute to the crystal packing in these molecules, impacting their potential use in various applications (Zhang, Wu, & Zhang, 2011).

  • Antibacterial Activity : Certain derivatives of Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate show promising antibacterial activities. The ether derivatives of this compound have been synthesized and demonstrate potential as future drugs (Gangana et al., 2014).

  • Liquid Crystal Alignment : Derivatives of prop-2-enoates have been found to promote excellent photoalignment of commercial nematic liquid crystals. This implies potential applications in liquid crystal displays (LCDs) (Hegde et al., 2013).

  • Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans derived from caffeic or ferulic acid methyl ester, including compounds similar to Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, have shown pronounced antiangiogenic activity in certain studies. This suggests potential use in the treatment of diseases involving angiogenesis (Apers et al., 2002).

  • Antioxidant Properties : Compounds related to Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate isolated from plants like Lindelofia stylosa have shown significant antioxidant activity. This points towards their potential use in combating oxidative stress-related conditions (Choudhary et al., 2008).

  • Synthesis of Liquid Crystalline Side Chain Polymers : Methacrylic liquid crystalline side chain polymers containing azo groups, derived from prop-2-enoates, have been synthesized and characterized. They show potential in applications involving liquid crystals (González-Henríquez et al., 2009).

  • Enoate Reductase Activity : Pleurotus ostreatus has been identified as a source of enoate reductase, which shows activity towards compounds like (E)-4-Phenylbut-3-ene-2-one and its derivatives. This enzyme activity is relevant for biotransformation processes in various industries (Skrobiszewski et al., 2013).

  • Sequential Hydrogenation : Research on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, a process related to the synthesis of compounds like Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, has shown highly enantioselective outcomes. This is significant for the synthesis of enantiomerically pure compounds (Meng, Zhu, & Zhang, 2008).

Eigenschaften

IUPAC Name

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIINIWPQBLXAP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl caffeate
Reactant of Route 2
Reactant of Route 2
Octyl caffeate
Reactant of Route 3
Reactant of Route 3
Octyl caffeate
Reactant of Route 4
Reactant of Route 4
Octyl caffeate
Reactant of Route 5
Reactant of Route 5
Octyl caffeate
Reactant of Route 6
Reactant of Route 6
Octyl caffeate
Customer
Q & A

Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?

A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.

Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?

A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.

Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?

A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.